molecular formula C16H15N5O3 B11516491 6-Amino-4-(3-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11516491
M. Wt: 325.32 g/mol
InChI Key: ZQMXYQPNRZDYON-UHFFFAOYSA-N
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Description

6-Amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an amino group, a nitrophenyl group, and a pyranopyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction (MCR). One common method involves the condensation of aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium. This reaction can be enhanced using ultra-probe sonication, which increases the reaction rate and yield . The process is environmentally friendly, utilizing water as a solvent and avoiding hazardous conditions .

Chemical Reactions Analysis

6-Amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of functional groups such as the amino and nitro groups, which enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:

The uniqueness of 6-amino-4-(3-nitrophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

6-amino-4-(3-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15N5O3/c1-2-4-12-14-13(9-5-3-6-10(7-9)21(22)23)11(8-17)15(18)24-16(14)20-19-12/h3,5-7,13H,2,4,18H2,1H3,(H,19,20)

InChI Key

ZQMXYQPNRZDYON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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